2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate
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Overview
Description
2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate is a complex organic compound that features a unique combination of acridine, piperazine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acridine-9-carboxylic acid with piperazine to form the acridine-piperazine intermediate. This intermediate is then reacted with 3-bromophenyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl acetate
- 2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl benzoate
Uniqueness
2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and interact with various biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
824409-63-4 |
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Molecular Formula |
C27H23ClN3O4- |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
[2-[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl]-2-chloroethyl] carbonate |
InChI |
InChI=1S/C27H24ClN3O4/c28-22(17-35-27(33)34)18-6-5-7-19(16-18)30-12-14-31(15-13-30)26(32)25-20-8-1-3-10-23(20)29-24-11-4-2-9-21(24)25/h1-11,16,22H,12-15,17H2,(H,33,34)/p-1 |
InChI Key |
WBGLZBUBJAXFJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(COC(=O)[O-])Cl)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
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